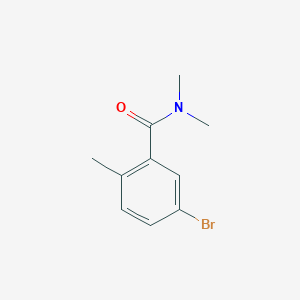

5-bromo-N,N,2-trimethylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamide and its derivatives are recognized for their significant pharmacological and biological activities. researchgate.net This class of compounds has been instrumental in the design of novel and effective bioactive agents. nih.gov

The utility of the benzamide scaffold has historical roots in both pharmacology and materials science. In drug discovery, benzamide derivatives have been developed as antipsychotic, antiemetic, and prokinetic agents. Their value extends to treating cardiac arrhythmias, convulsions, inflammation, and depression. researchgate.net In materials science, the amide linkage is famously the backbone of highly durable polymers. For example, the work of Stephanie Kwolek on poly-p-phenylene terephthalamide, a liquid crystal polymer, led to the invention of Kevlar, a fiber five times stronger than steel by weight, which is used in over 200 applications, including bullet-proof vests and airplanes. wikipedia.org The simple amide bond, when arranged in a highly regular, rod-like structure, imparts unprecedented strength and stiffness. wikipedia.org

Substituted benzamides are a prominent structural motif in contemporary chemical biology and medicinal chemistry. researchgate.net Researchers have synthesized and evaluated numerous N-substituted benzamide derivatives for their potential as antitumor agents, with some showing inhibitory activity against cancer cell lines. researchgate.netnih.gov These compounds are often designed based on existing bioactive molecules, such as the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), to explore new structure-activity relationships (SARs). nih.gov

Beyond cancer research, benzamide derivatives have been investigated for a wide array of biological activities, including:

Enzyme Inhibition : They are effective inhibitors of enzymes like carbonic anhydrase and cholinesterases. nih.gov

Antimicrobial Activity : Certain benzamides have shown potential as antifungal and antibacterial agents. researchgate.net

Antiprion Agents : Specific benzamide derivatives have been identified as lead compounds for developing therapies against prion diseases. nih.gov

Antioxidant Properties : Amino-substituted benzamides have demonstrated significant antioxidant capacity, in some cases superior to reference antioxidant molecules. nih.gov

The versatility of the benzamide scaffold allows for fine-tuning of biological activity through various substitutions on the phenyl ring and the amide nitrogen, making it a privileged structure in the development of new therapeutic agents and molecular probes. researchgate.netnih.govontosight.ai

Rationale for Investigating 5-bromo-N,N,2-trimethylbenzamide

The specific structure of 5-bromo-N,N,2-trimethylbenzamide suggests a compound designed to leverage several well-established principles of medicinal and synthetic chemistry. The rationale for its investigation stems from the strategic placement of its three key substituents: the bromine atom, the two N-methyl groups, and the ortho-methyl group.

Halogenation is a powerful and widely used strategy in drug design and lead optimization. rsc.orgmt.com Approximately half of the molecules in high-throughput screening are halogenated, and the number of halogenated drugs in clinical trials is on the rise. rsc.orgacs.org The inclusion of a halogen, such as bromine, can profoundly influence a molecule's physicochemical and biological properties.

Key effects of halogenation include:

Enhanced Membrane Permeability : Halogens can increase a molecule's lipophilicity, which can facilitate its transfer across biological barriers like the cell membrane. nih.gov

Metabolic Stability : Introducing a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Halogen Bonding : Heavier halogens like chlorine, bromine, and iodine can act as halogen bond donors. rsc.org This is a noncovalent interaction where the halogen atom interacts with a Lewis base, such as an oxygen or nitrogen atom on a biological target. nih.govacs.org This interaction is directional and can significantly enhance binding affinity and specificity, similar to a hydrogen bond. acs.orgnih.gov The strength of these bonds increases with the polarizability of the halogen (I > Br > Cl). rsc.org

The bromine atom in 5-bromo-N,N,2-trimethylbenzamide is therefore not merely a bulky substituent but a functional group capable of modulating the molecule's absorption, metabolism, and target-binding potential through specific interactions like halogen bonding.

| Halogen | van der Waals Radius (Å) | Polarizability (ų) | Bond Type with Carbon | Common Role in Drug Design |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 0.56 | Strong, Polar | Metabolic blocker, pKa modulation, H-bond acceptor |

| Chlorine (Cl) | 1.75 | 2.18 | Polar | Hydrophobic interactions, Halogen bonding |

| Bromine (Br) | 1.85 | 3.05 | Weaker, Less Polar | Halogen bonding, Increased potency, Lipophilicity |

| Iodine (I) | 1.98 | 4.7 | Weakest, Nonpolar | Strong halogen bonding, X-ray contrast agent |

The substitution pattern around the amide group and on the aromatic ring in 5-bromo-N,N,2-trimethylbenzamide has significant implications for its chemical behavior and conformation.

N,N-Disubstitution: The presence of two methyl groups on the amide nitrogen (a tertiary or N,N-disubstituted amide) imparts distinct characteristics compared to primary or secondary amides.

Steric Hindrance : The two substituents create steric bulk around the carbonyl carbon, which reduces the reactivity of the amide towards nucleophilic attack and hydrolysis. fiveable.me This increased stability makes N,N-disubstituted amides useful as robust functional groups or as protecting groups in organic synthesis. fiveable.me

Ortho-Methylation: The methyl group at the ortho-position (C2) of the benzamide ring also plays a crucial role.

Steric Shielding : An ortho-substituent can sterically hinder reactions at the adjacent amide group or direct reactions to other positions on the ring.

Control of Reactivity and Selectivity : In transition metal-catalyzed reactions, such as C-H activation, an ortho-methyl group can profoundly affect the reaction's efficiency and regioselectivity. rsc.org For instance, the methylation of benzamides using nickel catalysts often occurs at the less sterically hindered ortho C-H bond when a meta-substituent is present. rsc.orgresearchgate.net The presence of an ortho-methyl group can block this position, potentially directing functionalization elsewhere or requiring different catalytic approaches. rsc.orgnih.gov

| Substrate | Ortho-Substituent on Ring A | Ortho-Substituent on Ring B | Predicted Reactive Site | Observed Product |

|---|---|---|---|---|

| Acetanilide-Benzamide | None | None | Ring A (Acetanilide) | Ring A functionalized |

| Acetanilide-Benzamide | Methyl | None | Ring B (Benzamide) | Ring B functionalized |

| Acetanilide-Benzamide | None | Methyl | Ring A (Acetanilide) | Ring A functionalized |

Data derived from principles discussed in studies on competitive C-H activation. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVORDWPCULHVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Benzamide (B126) Formation

The formation of an amide bond is a key reaction in organic synthesis. A direct reaction between a carboxylic acid and an amine is generally not feasible because they form a stable ammonium (B1175870) carboxylate salt. To facilitate the reaction, the carboxylic acid needs to be "activated".

A classic and dependable method for creating amide bonds involves converting a carboxylic acid into a more reactive acyl halide, such as an acyl chloride or bromide. This is commonly achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide is highly electrophilic and reacts readily with an amine in the presence of a base to yield the corresponding amide. A tertiary amine, like triethylamine (B128534) or pyridine, is often used as a base to neutralize the hydrogen halide that is formed as a byproduct.

Advantages: This approach is known for its high yields and applicability to a broad range of starting materials.

Disadvantages: The reagents used can be harsh and may not be compatible with molecules that have sensitive functional groups. The acidic byproduct also requires the use of a stoichiometric amount of base.

Modern synthetic approaches often utilize coupling reagents that enable the direct reaction of a carboxylic acid and an amine under milder conditions. These reagents activate the carboxylic acid in situ, which avoids the need to isolate a highly reactive intermediate like an acyl halide.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular and effective reagent for peptide coupling that is widely used in amide synthesis. wikipedia.orgthieme-connect.com The process begins with the carboxylic acid reacting with HATU to form a highly reactive O-acylisourea intermediate. wikipedia.orgcommonorganicchemistry.com This intermediate is then readily attacked by the amine to produce the desired amide. wikipedia.orgcommonorganicchemistry.com A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is usually added to facilitate the reaction. wikipedia.orgthieme-connect.com

Advantages: Reactions using HATU are often quick, produce high yields, and can be carried out at room temperature. acs.org The mild conditions are compatible with a wide variety of functional groups, which reduces the need for protective groups. acs.org

Disadvantages: The cost of coupling reagents like HATU can be a factor, especially for large-scale production. google.com

Synthesis of 5-bromo-N,N,2-trimethylbenzamide Precursors

The synthesis of the target molecule, 5-bromo-N,N,2-trimethylbenzamide, depends on the successful preparation of two essential building blocks: a brominated benzoic acid derivative and the corresponding amine.

The necessary carboxylic acid precursor is 5-bromo-2-methylbenzoic acid. chemimpex.com A frequent method to produce this compound is through the bromination of 2-methylbenzoic acid. chemicalbook.comchemicalbook.com Electrophilic aromatic substitution reactions like bromination are standard procedures. The directing effects of the existing substituents on the aromatic ring are critical. In 2-methylbenzoic acid, the methyl group is an activating group that directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group is a deactivating group that directs to the meta position. The combined influence of these groups directs the incoming bromine to the 5-position, which is para to the methyl group and meta to the carboxylic acid group. This reaction is typically performed using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or under acidic conditions with sulfuric acid. chemicalbook.comchemicalbook.comgoogle.com

Table 1: Synthesis of 5-bromo-2-methylbenzoic acid

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-methylbenzoic acid | Bromine | Concentrated Sulfuric Acid | 25°C, 20 hours | 5-bromo-2-methylbenzoic acid / 3-bromo-2-methylbenzoic acid mixture | 97% (crude mixture) |

Data from references chemicalbook.comchemicalbook.com.

The amine precursor required is N,N-dimethyl-2-methylaniline. The synthesis of this tertiary amine can be accomplished through several methods. One common strategy is the alkylation of aniline (B41778) with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgchemicalbook.comoup.com Another historical method involves the reaction of aniline with methyl iodide. wikipedia.org A one-pot synthesis from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst has also been developed, achieving a high yield of up to 98%. rsc.org

Specific Synthetic Routes to 5-bromo-N,N,2-trimethylbenzamide

With the precursors synthesized, the final step is a coupling reaction to form 5-bromo-N,N,2-trimethylbenzamide. This can be achieved using the methods described previously.

One specific approach would involve the use of a coupling reagent. For example, 5-bromo-2-methylbenzoic acid can be coupled with N,N-dimethyl-2-methylaniline using a reagent like HATU in the presence of a base like DIPEA in a suitable solvent such as dimethylformamide (DMF).

Alternatively, the acyl halide method can be utilized. In this case, 5-bromo-2-methylbenzoic acid would first be converted to 5-bromo-2-methylbenzoyl chloride with a reagent such as thionyl chloride. The resulting acyl chloride would then be reacted with N,N-dimethyl-2-methylaniline in the presence of a base to yield the final product, 5-bromo-N,N,2-trimethylbenzamide.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5-bromo-N,N,2-trimethylbenzamide |

| Benzamide |

| Acyl chloride |

| Acyl bromide |

| Thionyl chloride |

| Oxalyl chloride |

| Triethylamine |

| Pyridine |

| Carboxylic acid |

| Amine |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| N,N-diisopropylethylamine (DIPEA) |

| 5-bromo-2-methylbenzoic acid |

| 2-methylbenzoic acid |

| Iron(III) bromide |

| N,N-dimethyl-2-methylaniline |

| Aniline |

| Methyl iodide |

| Methanol |

| Raney-Ni® |

| Nitrobenzene |

| Dimethylformamide (DMF) |

| 5-bromo-2-methylbenzoyl chloride |

| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione |

Direct Amidation Strategies

Direct amidation represents a primary and fundamental route to construct the core benzamide structure. This strategy typically begins with 5-bromo-2-methylbenzoic acid as the starting material. The carboxylic acid is first activated to facilitate the subsequent reaction with dimethylamine (B145610). Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or the use of peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Once activated, the intermediate is reacted with dimethylamine or its hydrochloride salt in the presence of a base to yield the final N,N-disubstituted amide, 5-bromo-N,N,2-trimethylbenzamide. The choice of solvent and reaction conditions is critical to ensure high yields and minimize side reactions.

Late-Stage Bromination Techniques

An alternative and powerful approach is late-stage bromination, which introduces the bromine atom onto the aromatic ring in one of the final synthetic steps. This method starts with the unhalogenated precursor, N,N,2-trimethylbenzamide nih.gov. The introduction of bromine is achieved via electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring (the ortho-methyl group and the meta-directing amide group) guide the incoming electrophile, bromine, to the 5-position with high regioselectivity.

Several brominating agents can be employed for this transformation. Common reagents and conditions include:

N-Bromosuccinimide (NBS): Often used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), NBS is a reliable source of electrophilic bromine.

Elemental Bromine (Br₂): This reaction is typically carried out in a solvent such as acetic acid or dichloromethane. A Lewis acid catalyst may sometimes be used, though the substrate is often activated enough for the reaction to proceed without one.

Hydrobromic Acid (HBr) and an Oxidant: A combination of HBr and an oxidizing agent like hydrogen peroxide (H₂O₂) can generate bromine in situ for the electrophilic substitution google.com.

This late-stage functionalization (LSF) approach is highly valued in medicinal chemistry as it allows for the rapid diversification of lead compounds, potentially modifying their biological activity or pharmacokinetic properties. scispace.com

Multi-step Reaction Sequences for Complex Analogues

The bromine atom in 5-bromo-N,N,2-trimethylbenzamide serves as a versatile synthetic handle for constructing more complex analogues through multi-step reaction sequences. The carbon-bromine bond can be readily transformed using a variety of modern cross-coupling reactions.

A prominent example is the Suzuki-Miyaura cross-coupling reaction , where the bromo-substituted benzamide is reacted with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. nih.gov This reaction forges a new carbon-carbon bond, allowing for the introduction of diverse aromatic and heterocyclic moieties at the 5-position. A typical reaction scheme is detailed in the table below. nih.gov

Table 1: General Scheme for Suzuki-Miyaura Cross-Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 5-bromo-N,N,2-trimethylbenzamide | The electrophilic coupling partner. |

| Boronic Acid | Aryl boronic acids | The nucleophilic coupling partner, providing the new substituent. |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid and participates in the catalytic cycle. |

| Solvent | 1,4-Dioxane / Water | Provides the medium for the reaction, often at elevated temperatures (e.g., 90°C). |

This methodology enables the synthesis of extensive libraries of compounds from a common intermediate, which is a cornerstone of modern drug discovery and materials science. nih.gov The existence of varied and complex benzamide structures, such as 3-(5-bromopentanoylamino)-N,N,4-trimethylbenzamide, underscores the utility of multi-step sequences in creating diverse chemical entities. nih.gov

Purification and Isolation Techniques

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and its impurities.

Chromatographic Separations (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatography is the most powerful and widely used technique for the purification of 5-bromo-N,N,2-trimethylbenzamide.

Silica Gel Column Chromatography: This is a standard method for preparative scale purification. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Given the moderate polarity of the benzamide, a typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). The separation is based on the differential adsorption of the components to the silica gel stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, reverse-phase HPLC (RP-HPLC) is often employed. This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. A common mobile phase for a compound like 5-bromo-N,N,2-trimethylbenzamide would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com This method is scalable and can be adapted for isolating impurities for characterization. sielc.com

Table 2: Example HPLC Purification Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 or similar Reverse-Phase (RP) Column | Utilizes a non-polar stationary phase for separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile (MeCN) and Water | A standard polar mobile phase for RP-HPLC. |

| Modifier | Phosphoric acid or Formic acid | Improves peak shape and resolution by suppressing ionization. |

| Detection | UV at 254 nm | The aromatic ring allows for strong ultraviolet absorbance. |

Recrystallization Methods

When the crude product is obtained as a solid with a relatively high degree of purity, recrystallization is an effective and economical purification method. The principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent or solvent system is critical. For benzamides, common recrystallization solvents include:

Ethanol or Methanol

Ethyl acetate

Mixtures such as ethanol/water or ethyl acetate/hexanes, where the compound is dissolved in the better solvent (e.g., ethyl acetate) and the poorer solvent (e.g., hexanes) is added to induce crystallization.

The resulting pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by mapping the local chemical environments of its constituent atoms, primarily ¹H (proton) and ¹³C (carbon).

Proton (¹H) NMR Spectroscopy In the ¹H NMR spectrum of 5-bromo-N,N,2-trimethylbenzamide, distinct signals are expected for the aromatic protons and the methyl protons. The aromatic region would likely display signals corresponding to the three protons on the substituted benzene (B151609) ring. The methyl group at the C2 position and the two N-methyl groups would appear as sharp singlets in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each group.

Carbon-¹³ (¹³C) NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 5-bromo-N,N,2-trimethylbenzamide, distinct peaks are anticipated for the carbonyl carbon, the six aromatic carbons (with their chemical shifts influenced by the bromo and methyl substituents), and the three methyl carbons. The carbonyl carbon typically appears significantly downfield. Data from similar structures, such as N,N,3-trimethylbenzamide and 4-bromo-N,N-dimethylbenzamide, show characteristic shifts for the amide and aromatic carbons. rsc.org For instance, the carbonyl carbon in related benzamides resonates around 170 ppm, while aromatic carbons appear in the 120-140 ppm range. rsc.org

Interactive Data Table: Predicted NMR Data for 5-bromo-N,N,2-trimethylbenzamide Note: These are predicted values based on the analysis of structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.2 - 7.8 | 125 - 140 |

| 2-CH₃ | ~ 2.3 | ~ 20 |

| N(CH₃)₂ | ~ 3.0 (broad singlet) | ~ 35-40 |

| C=O | N/A | ~ 170 |

| C-Br | N/A | ~ 120 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. For 5-bromo-N,N,2-trimethylbenzamide (C₁₀H₁₂BrNO), the technique can precisely confirm its molecular mass.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 mass units (m/z), [M]⁺ and [M+2]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. researchgate.net Common fragmentation pathways for benzamides include the cleavage of the amide bond.

Interactive Data Table: Predicted Mass Spectrometry Data for 5-bromo-N,N,2-trimethylbenzamide

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₀H₁₂⁷⁹BrNO]⁺ | 257.01 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₀H₁₂⁸¹BrNO]⁺ | 259.01 | Molecular ion with ⁸¹Br |

| [M-N(CH₃)₂]⁺ | [C₈H₆BrO]⁺ | 196.96 / 198.96 | Loss of the dimethylamino group |

| [C₈H₈O]⁺ | [C₈H₈O]⁺ | 120.06 | Loss of Br and N(CH₃)₂ fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

The IR spectrum of 5-bromo-N,N,2-trimethylbenzamide is expected to show several key absorption bands. A strong, prominent band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide is anticipated in the region of 1630-1680 cm⁻¹. Other significant peaks include C-N stretching vibrations, aromatic C=C stretching, and C-H stretching from the aromatic and methyl groups. The presence of the bromine atom may result in a C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹). The characterization of related bromo-benzamide derivatives consistently shows these distinctive peaks. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands for 5-bromo-N,N,2-trimethylbenzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-Br | Stretch | 500 - 800 | Medium-Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical and chemical compounds. researchgate.net

For 5-bromo-N,N,2-trimethylbenzamide, a reverse-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase would consist of a gradient mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The compound, being aromatic, would be readily detectable using a UV-Vis detector, likely at a wavelength where the molecule exhibits maximum absorbance. The analysis would produce a chromatogram where 5-bromo-N,N,2-trimethylbenzamide appears as a major peak. The purity of the sample is determined by the area percentage of this main peak relative to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp, and symmetrical peak. This method, once validated, can also be used for quantitative analysis to determine the exact concentration of the compound in a sample. researchgate.net

Preclinical Biological Evaluation and Mechanistic Pathways

In Vitro Biological Screening Methodologies

No publicly available research was identified that has utilized the following in vitro screening methodologies to assess the biological activity of 5-bromo-N,N,2-trimethylbenzamide.

Enzyme Inhibition Assays (e.g., Histone Deacetylases, Carbonic Anhydrases)

There is no available data on the inhibitory activity of 5-bromo-N,N,2-trimethylbenzamide against histone deacetylases, carbonic anhydrases, or any other enzyme classes.

Receptor Binding and Modulation Studies (e.g., GPCRs, Dopamine (B1211576) Receptors)

Information regarding the binding affinity or modulatory effects of 5-bromo-N,N,2-trimethylbenzamide on G-protein coupled receptors (GPCRs), dopamine receptors, or other receptor types is not present in the accessible scientific literature.

Cell-Based Assays for Cellular Pathway Modulation (e.g., WNT/β-catenin signaling, necroptosis)

No studies were found that investigated the effect of 5-bromo-N,N,2-trimethylbenzamide on cellular signaling pathways such as the WNT/β-catenin pathway or the regulation of necroptosis. Initial search results that suggested a link between a molecule designated "MSAB" and the WNT/β-catenin pathway were found to refer to a different chemical entity, methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate, and not 5-bromo-N,N,2-trimethylbenzamide.

Antimicrobial and Antifungal Activity Assessment

There are no published reports on the assessment of 5-bromo-N,N,2-trimethylbenzamide for antimicrobial or antifungal activity.

Anticancer Activity in Cell Lines (e.g., Apoptosis Induction)

No data is available concerning the in vitro anticancer activity of 5-bromo-N,N,2-trimethylbenzamide in any cancer cell lines, including any potential for apoptosis induction.

Mechanistic Studies on Biological Targets

Consistent with the lack of primary screening data, there are no mechanistic studies available that elucidate the biological targets or the mode of action of 5-bromo-N,N,2-trimethylbenzamide.

Mentioned Chemical Compounds

Investigation of Molecular Interactions and Binding Sites

There is currently no publicly available research detailing the molecular interactions or specific biological binding sites of 5-bromo-N,N,2-trimethylbenzamide. Studies that would typically employ techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking simulations to identify and characterize the binding of this compound to specific proteins or nucleic acids have not been published. Therefore, its molecular targets and the nature of its interactions at a molecular level remain unknown.

Downstream Cellular Pathway Analysis

Consistent with the lack of information on its molecular targets, there are no available studies on the downstream cellular pathways modulated by 5-bromo-N,N,2-trimethylbenzamide. Research that would typically involve cell-based assays to investigate the effects of the compound on signaling cascades, gene expression, or other cellular processes has not been reported. Consequently, its mechanism of action from a cellular perspective is yet to be elucidated.

In Vivo Preclinical Models (Non-Human)

Efficacy Studies in Disease Models

A thorough search of the scientific literature reveals no published in vivo efficacy studies for 5-bromo-N,N,2-trimethylbenzamide in any disease models. This includes, but is not limited to, models of inflammation, cancer (such as tumor xenografts in mice), or other pathological conditions. As a result, there is no data to support any potential therapeutic efficacy of this compound in a living organism.

Pharmacodynamic Biomarker Assessment in Animal Models

In line with the absence of in vivo efficacy studies, there is no information available regarding the assessment of pharmacodynamic biomarkers in animal models following administration of 5-bromo-N,N,2-trimethylbenzamide. Such studies would be essential to understand the compound's effect on biological processes in the body and to establish a dose-response relationship. The lack of these studies means that the physiological effects of 5-bromo-N,N,2-trimethylbenzamide in a biological system have not been characterized.

Data Tables

Due to the complete absence of preclinical data for 5-bromo-N,N,2-trimethylbenzamide in the public domain, no data tables can be generated.

While the chemical structure of 5-bromo-N,N,2-trimethylbenzamide is defined, its biological properties remain uninvestigated in the public scientific literature. The requested preclinical evaluation, including molecular interactions, cellular pathway analysis, and in vivo efficacy and pharmacodynamic studies, cannot be completed based on the currently available information. Further research would be required to determine any potential biological activity and therapeutic relevance of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes and Affinities

A comprehensive search of scientific literature and chemical databases reveals a lack of specific molecular docking studies performed on 5-bromo-N,N,2-trimethylbenzamide. Therefore, there is currently no published data detailing its predicted binding modes or affinities with any specific protein targets.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific target receptor. Without molecular docking or other interaction studies for 5-bromo-N,N,2-trimethylbenzamide, the key pharmacophoric features responsible for any potential biological activity have not been determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Development of Predictive Models for Biological Activity

There are no published QSAR studies that include 5-bromo-N,N,2-trimethylbenzamide. Consequently, no predictive models for its biological activity have been developed.

Descriptor Analysis for Structural Optimization

Descriptor analysis within QSAR studies helps in understanding which molecular properties (e.g., electronic, steric, hydrophobic) are important for a compound's activity. As no QSAR models exist for 5-bromo-N,N,2-trimethylbenzamide, there has been no associated descriptor analysis to guide its structural optimization.

Derivatization Strategies and Analog Generation for Comprehensive Structure Activity Profiling

Design Principles for Novel Benzamide (B126) Analogues

The rational design of novel analogues of 5-bromo-N,N,2-trimethylbenzamide would be the foundational step in a comprehensive SAR study. This process involves systematically modifying the core structure to explore the impact of various substituents on biological activity. Key strategies would include isosteric and bioisosteric replacements to modulate the compound's physicochemical properties, such as size, shape, electronics, and lipophilicity.

Isosteric Replacements of the Bromine Atom

The bromine atom at the 5-position of the benzamide ring is a critical feature, likely influencing the compound's binding affinity and metabolic stability. Isosteric replacements, which involve substituting an atom or group with another that has a similar size and shape, would be a primary strategy to probe the importance of this halogen.

Potential isosteric replacements for the bromine atom could include other halogens or small functional groups. For instance, replacing bromine with chlorine, fluorine, or a cyano group would alter the electronic properties at this position while maintaining a relatively similar size. The choice of replacement can significantly impact the molecule's interaction with its biological target.

A hypothetical library of analogues could be designed to explore these modifications systematically.

| Compound ID | Modification at 5-position | Rationale |

| Analogue 1 | Chlorine | Similar size, more electronegative than bromine |

| Analogue 2 | Fluorine | Smallest halogen, highly electronegative |

| Analogue 3 | Iodine | Larger size, less electronegative than bromine |

| Analogue 4 | Cyano (-CN) | Similar size, introduces a polar, linear group |

| Analogue 5 | Trifluoromethyl (-CF3) | Electron-withdrawing group with increased lipophilicity |

This systematic variation would allow researchers to determine the optimal size, electronegativity, and steric bulk required at the 5-position for desired biological activity.

Bioisosteric Modification of N-Alkyl and Ring Substituents

Bioisosteric modifications, which involve substituting a group with another that produces a similar biological effect, would be crucial for fine-tuning the compound's properties. This strategy would be applied to the N-alkyl groups and the methyl group on the aromatic ring.

The N,N-dimethyl groups on the amide nitrogen are key determinants of the compound's polarity, solubility, and ability to form hydrogen bonds. Modifying these groups could significantly impact pharmacokinetic properties. For example, replacing the dimethyl groups with a cyclic amine like a pyrrolidine (B122466) or piperidine (B6355638) ring could introduce conformational rigidity and alter receptor interactions.

Similarly, the methyl group at the 2-position of the benzamide ring influences the orientation of the amide group and can affect intramolecular hydrogen bonding. Replacing this methyl group with other small alkyl groups (e.g., ethyl) or an electron-withdrawing group (e.g., trifluoromethyl) could provide valuable insights into the steric and electronic requirements in this region of the molecule.

Synthesis of Library Compounds

The generation of a diverse library of analogues is a cornerstone of any SAR study. To achieve this, both parallel and targeted synthesis approaches would be employed.

Parallel Synthesis Approaches

Parallel synthesis would enable the rapid generation of a large number of analogues. This high-throughput approach would involve reacting a common intermediate with a variety of building blocks. For instance, a key intermediate, 5-bromo-2-methylbenzoic acid, could be synthesized and then coupled with a library of different amines to generate a diverse set of amides. This method is efficient for exploring a wide range of substituents on the amide nitrogen.

The synthesis of 5-bromo-2-methylbenzoic acid itself can be achieved through the bromination of 2-methylbenzoic acid.

Targeted Synthesis of Key Analogues

While parallel synthesis is excellent for generating diversity, targeted synthesis would be necessary for creating specific, key analogues that are designed to answer particular SAR questions. For example, if initial screening reveals that a certain type of N-alkyl substituent is particularly favorable, a targeted synthesis campaign could be initiated to explore variations of that substituent in more detail. This approach allows for a more focused and resource-efficient exploration of the chemical space around promising initial hits.

The synthesis of the parent compound, 5-bromo-N,N,2-trimethylbenzamide, would likely proceed via the conversion of 5-bromo-2-methylbenzoic acid to its corresponding acyl chloride, followed by a reaction with dimethylamine (B145610).

Systematic Evaluation of SAR Through Analogues

Once a library of analogues has been synthesized, a systematic evaluation of their biological activity would be conducted to establish a clear structure-activity relationship. This process involves testing each compound in a relevant biological assay and comparing its activity to that of the parent compound and other analogues.

The data obtained from these assays would be used to build an SAR model. This model would help to identify the key structural features that are essential for activity and those that can be modified to improve potency, selectivity, or pharmacokinetic properties. For instance, the data might reveal that a specific substituent at the 5-position is crucial for binding to the target protein, while the N-alkyl groups can be varied to optimize solubility.

A hypothetical SAR table might look as follows, assuming a particular biological target has been identified:

| Compound ID | Modification | Biological Activity (e.g., IC50) | SAR Interpretation |

| Parent Compound | 5-bromo-N,N,2-trimethyl | 100 nM | Baseline activity |

| Analogue 1 | 5-chloro | 150 nM | Bromine is slightly preferred over chlorine |

| Analogue 2 | 5-fluoro | 500 nM | Larger halogen at 5-position is beneficial |

| Analogue 6 | N-ethyl, N-methyl | 80 nM | Slight increase in potency with one larger alkyl group |

| Analogue 7 | N,N-diethyl | 200 nM | Larger dialkyl groups decrease potency |

By systematically synthesizing and evaluating a diverse range of analogues, a detailed understanding of the SAR for the 5-bromo-N,N,2-trimethylbenzamide scaffold can be developed. This knowledge is essential for the rational design of more potent and selective compounds with improved therapeutic potential.

Future Research Directions and Unexplored Avenues for 5 Bromo N,n,2 Trimethylbenzamide Research

Investigation into Novel Biological Targets

The core structure of 5-bromo-N,N,2-trimethylbenzamide, a substituted benzamide (B126), is a common scaffold in pharmacologically active molecules. This suggests its potential to interact with a variety of biological targets. Future research could focus on screening this compound against a wide array of enzymes, receptors, and ion channels to uncover new therapeutic applications.

For instance, related brominated benzimidazole (B57391) derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase and urease. nih.gov This suggests that 5-bromo-N,N,2-trimethylbenzamide could be investigated for similar or other enzymatic inhibitory activities. Furthermore, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have been evaluated for their anti-proliferative effects against cancer cell lines, indicating a potential for 5-bromo-N,N,2-trimethylbenzamide to be explored in oncology research. nih.gov The structural similarities to these active compounds provide a rationale for investigating its potential as an anticancer agent.

Development of Advanced Synthetic Methodologies

Innovations in synthetic chemistry could provide more efficient and versatile routes to 5-bromo-N,N,2-trimethylbenzamide and its analogs. While classical methods for the synthesis of similar compounds, such as the bromination of a benzamide precursor, are established, future research could focus on developing more sustainable and atom-economical synthetic strategies.

This could involve the use of novel catalysts, flow chemistry techniques, or C-H activation methodologies to streamline the synthesis. For example, the synthesis of related 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved through reactions involving various alkyl bromides. nih.gov Exploring similar coupling reactions could lead to a diverse library of 5-bromo-N,N,2-trimethylbenzamide derivatives for structure-activity relationship (SAR) studies.

Integration with Emerging Technologies in Chemical Biology

The convergence of chemistry and biology offers powerful tools to elucidate the mechanisms of action of small molecules. Future research on 5-bromo-N,N,2-trimethylbenzamide could leverage these technologies to gain deeper insights into its biological functions.

Techniques such as chemoproteomics could be employed to identify the direct protein targets of the compound within a cellular context. Furthermore, the development of chemical probes based on the 5-bromo-N,N,2-trimethylbenzamide scaffold would enable researchers to visualize its subcellular localization and track its interactions in real-time using advanced imaging techniques. In silico modeling and molecular docking studies, as have been used for related benzimidazole derivatives, could also predict potential binding interactions and guide the rational design of more potent analogs. nih.gov

Exploration of Specific Biochemical Roles Beyond Known Activities

Beyond the initial screening for broad biological activities, future research should delve into the specific biochemical pathways and cellular processes that may be modulated by 5-bromo-N,N,2-trimethylbenzamide. Given that structurally similar compounds have shown a range of activities from anti-inflammatory to anticancer, a focused investigation into its specific effects is warranted. nih.govmdpi.com

This could involve detailed mechanistic studies to understand how the compound influences signaling pathways, gene expression, or metabolic networks. For example, if preliminary screens indicate an anti-inflammatory potential, subsequent studies could investigate its effect on cytokine production, inflammatory enzyme activity, or immune cell function. Unraveling these specific biochemical roles will be crucial in determining the most promising therapeutic applications for this largely unexplored compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.